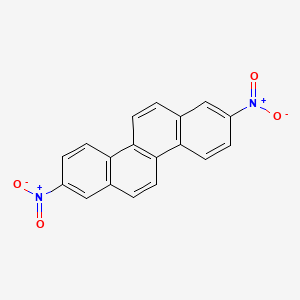

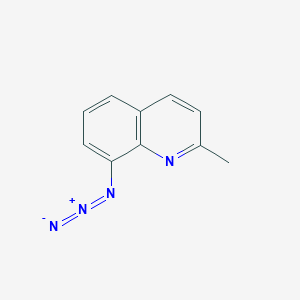

![molecular formula C17H16N2O2S2 B2874693 2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886915-34-0](/img/structure/B2874693.png)

2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, also known as EMBT, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. EMBT belongs to a class of compounds known as benzothiazoles, which have been shown to have anti-tumor activity in a variety of cancer cell lines.

Wissenschaftliche Forschungsanwendungen

Anti-Microbial Activity

This compound has shown promising results in the fight against microbial infections. It exhibits anti-microbial properties against drug-resistant strains of Staphylococcus aureus , including those resistant to penicillin, ampicillin, and methicillin. The compound’s mode of action involves inducing the overexpression of proteases in S. aureus, leading to the lysis of biofilms and the killing of the bacteria .

Anti-Biofilm Properties

In addition to its anti-microbial activity, this benzamide derivative disrupts the formation of bacterial biofilms. Biofilms are complex communities of bacteria that are difficult to eradicate due to their resistance to antibiotics. The compound effectively clears preformed planktonic biofilms and prevents their recurrence, making it a potential therapeutic molecule for treating S. aureus infections .

Excited State Hydrogen Bond and Proton Transfer Studies

The compound is useful in studying excited state hydrogen bond and proton transfer phenomena. These studies are crucial for understanding the photophysical properties of materials and have implications in the development of new products in optoelectronics and analytical tools. The compound’s behavior in different solvents can reveal the mechanism of solvent effects on these processes .

Development of Naphthalene Derivatives

The structural similarity of this compound to other benzothiazole derivatives makes it a key material for synthesizing naphthalene derivatives. These derivatives have various applications, including in the production of dyes, pharmaceuticals, and agrochemicals .

Chemosensor for Heavy Metals

Benzothiazole derivatives, like the one , can be synthesized into chemosensors for the rapid and selective detection of heavy metals in water. This is particularly important for monitoring environmental pollution and ensuring water safety .

Protease Expression Induction

The compound’s ability to induce protease expression in bacteria like S. aureus can be harnessed for developing new antimicrobial strategies. By understanding how the compound triggers protease overexpression, researchers can design drugs that target these pathways to combat bacterial infections .

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to interact with various biological targets, such as enzymes and receptors, leading to changes in cellular processes .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Based on the structural similarity to other benzothiazole derivatives, it can be inferred that this compound may influence various biochemical pathways, potentially leading to changes in cellular processes .

Result of Action

Based on the structural similarity to other benzothiazole derivatives, it can be inferred that this compound may induce changes at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity and stability .

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-3-22-13-9-5-4-7-11(13)16(20)19-17-18-15-12(21-2)8-6-10-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZNNJGWKYVONI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2874613.png)

![(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B2874615.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide](/img/structure/B2874627.png)

![Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2874629.png)

![(Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid](/img/structure/B2874630.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2874633.png)